

Application Notes and Protocols: Tedizolid-13C,d3 in Preclinical Development

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Compound of Interest

Compound Name: Tedizolid-13C,d3

Cat. No.: B12419022

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tedizolid is a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} In preclinical and clinical drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical.^[3] **Tedizolid-13C,d3** is a stable isotope-labeled (SIL) version of Tedizolid. SIL compounds are invaluable tools in drug development, serving as ideal internal standards for quantitative bioanalysis and as tracers in metabolic studies.^{[4][5][6]} Their use, particularly in conjunction with mass spectrometry (MS), provides high sensitivity and selectivity for elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate.^{[4][7]}

These notes provide an overview of the key applications of **Tedizolid-13C,d3** in the preclinical setting and detailed protocols for its use.

Applications of Tedizolid-13C,d3

The primary application of **Tedizolid-13C,d3** is to support the accurate quantification and metabolic profiling of Tedizolid in complex biological matrices.

- **Internal Standard for Quantitative Bioanalysis:** The most common application is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.^[4] Because **Tedizolid-13C,d3** is chemically identical to the unlabeled drug, it co-elutes chromatographically and experiences similar matrix effects (e.g., ion suppression or enhancement) during analysis. By adding a known concentration of **Tedizolid-13C,d3** to samples, variations during sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of Tedizolid.^{[4][8]}
- **Pharmacokinetic (PK) Studies:** Accurate determination of drug concentration in plasma, tissues, and other biological fluids over time is the cornerstone of PK analysis. By enabling precise quantification, **Tedizolid-13C,d3** is essential for establishing key PK parameters for Tedizolid, such as clearance (CL), volume of distribution (Vd), half-life ($t_{1/2}$), and area under the concentration-time curve (AUC).^{[7][9]} These parameters are determined in various preclinical animal models (e.g., mice, rats) to predict human pharmacokinetics.^{[10][11]}
- **Metabolism and Excretion (ADME) Studies:** Isotopically labeled compounds are used to trace the fate of a drug in vivo.^{[3][5]} While radiolabeled compounds are often used, stable isotopes can also aid in identifying metabolites. The unique mass signature of **Tedizolid-13C,d3** and its metabolites allows them to be distinguished from endogenous molecules in mass spectrometry scans. This helps in mapping metabolic pathways and determining the primary routes of excretion (e.g., feces vs. urine).^{[12][13]}

Data Presentation: Tedizolid Properties

The following tables summarize key quantitative data for Tedizolid, established in studies that rely on precise bioanalytical methods using isotopically labeled internal standards like **Tedizolid-13C,d3**.

Table 1: Pharmacokinetic Parameters of Tedizolid in Humans

Parameter	Value	Reference
Oral Bioavailability	>80-90%	[14] [15]
Half-life ($t_{1/2}$)	~12 hours	[14]
Volume of Distribution (Vd)	67–80 L	[14]
Plasma Protein Binding	70–90%	[8] [13] [14]
Primary Route of Elimination	Hepatic	[12]
Excretion	~82% in feces (as inactive sulfate), ~18% in urine	[13] [14]
Time to Steady State	~3 days	[2] [14]

Table 2: Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Targets

Animal Model	PK/PD Parameter	Target for Efficacy (Bacteriostasis)	Reference
Neutropenic Mouse Thigh Infection	fAUC/MIC	~50	[9] [12] [13]
Neutropenic Mouse Lung Infection	fAUC/MIC	~20	[9] [13]

Table 3: In Vitro Potency (MIC90) of Tedizolid Against Key Gram-Positive Pathogens

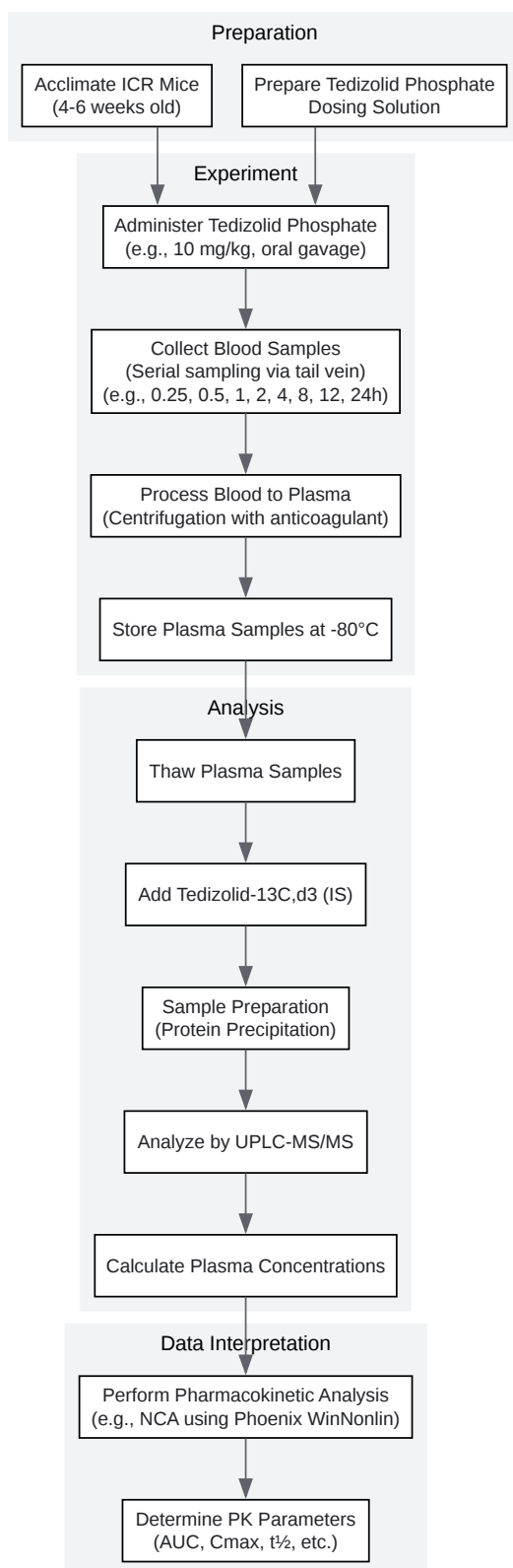
Pathogen	MIC90 ($\mu\text{g/mL}$)	Reference
MRSA	0.25 - 0.5	[14] [16]
MSSA	0.5	[14] [16]
<i>Streptococcus pneumoniae</i>	0.125	[16]
<i>Enterococcus faecalis</i>	0.5	[14] [16]
Vancomycin-Resistant <i>Enterococcus</i> (VRE)	1.0	[14]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Murine Model

This protocol describes a typical single-dose PK study in mice to determine the plasma concentration-time profile of Tedizolid.

Workflow Diagram



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Caption: Workflow for a murine pharmacokinetic study of Tedizolid.

Methodology:

- **Animals:** Use female ICR mice (4-6 weeks old, ~25g).^[1] Acclimate animals for at least 3 days before the experiment.
- **Dosing:** Prepare Tedizolid phosphate (the prodrug) in a suitable vehicle (e.g., water for injection). Administer a single oral dose (e.g., 10 mg/kg) via gavage.^[1]
- **Blood Sampling:** Collect sparse blood samples (~50 µL) from 3-4 mice per time point into tubes containing an anticoagulant (e.g., K2-EDTA). Typical time points include 0 (predose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- **Plasma Preparation:** Centrifuge blood samples (e.g., 4000 x g for 10 min at 4°C) to separate plasma.
- **Sample Storage:** Transfer plasma to labeled cryovials and store at -80°C until analysis.
- **Bioanalysis:** Analyze plasma samples for Tedizolid concentration using the UPLC-MS/MS method described in Protocol 3, with **Tedizolid-13C₃** as the internal standard.
- **Data Analysis:** Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

Protocol 2: In Vitro Metabolism Study with Human Liver Microsomes (HLM)

This protocol assesses the metabolic stability of Tedizolid.

Methodology:

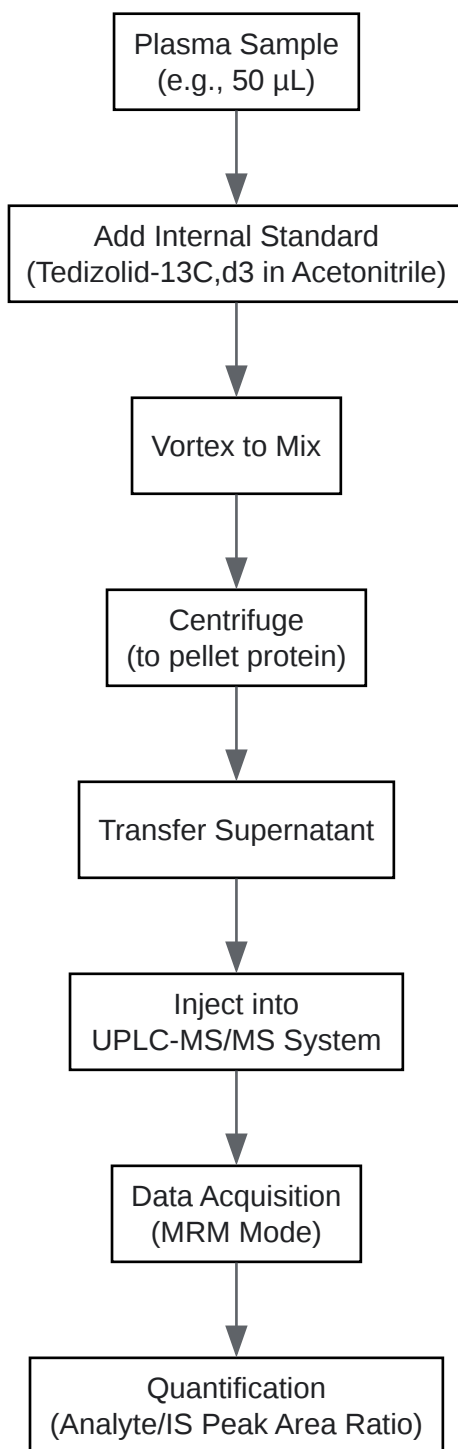
- **Reagents:** Pooled Human Liver Microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH), 0.1 M phosphate buffer (pH 7.4), Tedizolid, and organic solvent (e.g., Acetonitrile) for quenching.
- **Incubation Preparation:** Prepare a master mix containing HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

- **Initiate Reaction:** Add Tedizolid (final concentration e.g., 1 μ M) to the master mix. Split the mixture into two sets: one for the reaction (+NADPH) and one for control (-NADPH). Start the reaction by adding the NADPH regenerating system to the "+NADPH" set.
- **Time Points:** At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from the reaction mixture.
- **Quench Reaction:** Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard, **Tedizolid-13C,d3**.
- **Sample Processing:** Vortex the samples and centrifuge (e.g., 10,000 x g for 10 min) to pellet the precipitated protein.
- **Analysis:** Transfer the supernatant to a new plate or vial and analyze for the remaining concentration of Tedizolid using UPLC-MS/MS (Protocol 3).
- **Data Interpretation:** Plot the natural log of the percentage of Tedizolid remaining versus time. The slope of the line can be used to calculate the in vitro half-life. Studies show little to no biotransformation of Tedizolid in HLMS, indicating high stability.[\[12\]](#)

Protocol 3: Bioanalytical Method for Tedizolid Quantification in Plasma

This protocol details a UPLC-MS/MS method for the accurate quantification of Tedizolid in plasma samples, using **Tedizolid-13C,d3** as the internal standard.

Workflow Diagram



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Caption: Bioanalytical workflow for Tedizolid plasma sample analysis.

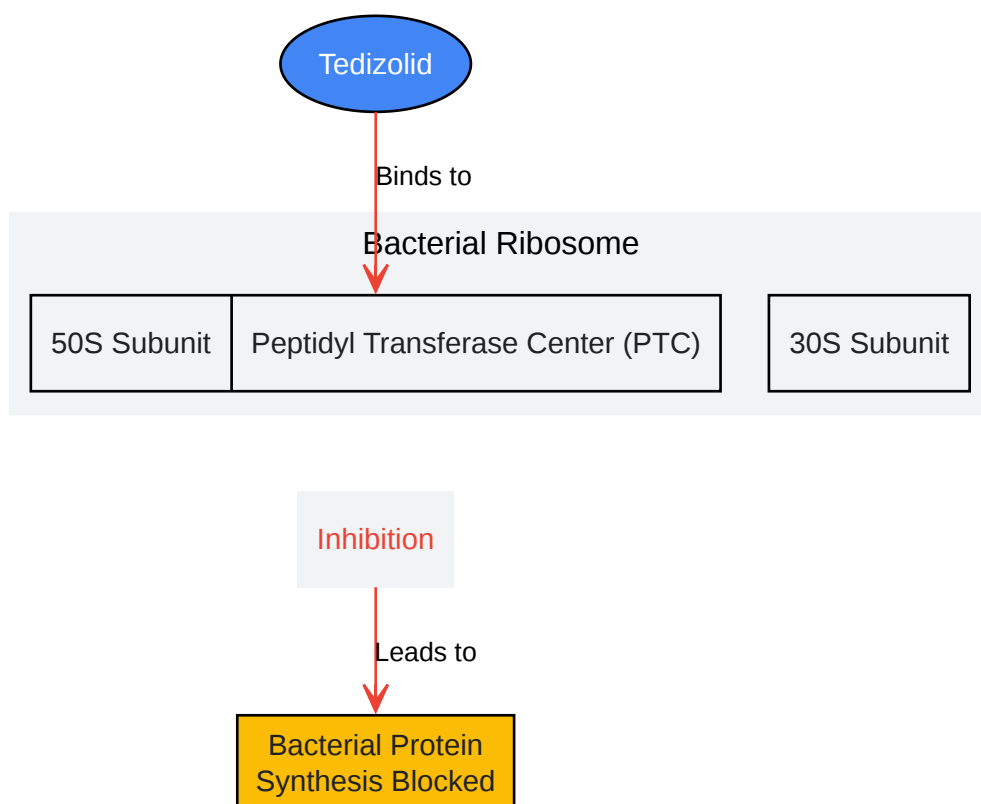
Methodology:

- Sample Preparation (Protein Precipitation):
 - Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
 - Add 150 µL of ice-cold acetonitrile containing a known concentration of **Tedizolid-13C,d3** (e.g., 50 ng/mL).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial or 96-well plate for analysis.
- UPLC-MS/MS Conditions:
 - UPLC System: Waters Acquity UPLC or equivalent.
 - Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: A suitable gradient to separate Tedizolid from endogenous matrix components (e.g., 5% B to 95% B over 3 minutes).
 - Injection Volume: 2-5 µL.
 - MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
 - Ionization: Electrospray Ionization, Positive Mode (ESI+).
 - MRM Transitions:
 - Tedizolid: m/z 371.0 -> 343.1[8]

- **Tedizolid-13C,d3** (IS): m/z 374.1 -> 163.0 (Note: The product ion may vary, but this is a plausible fragmentation based on a deuterated standard).[8]
- Instrument Parameters: Optimize source temperature, desolvation gas flow, cone voltage, and collision energy for maximum signal intensity for both analyte and IS.[8]
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio (Tedizolid / **Tedizolid-13C,d3**) against the nominal concentration of the calibration standards.
 - Use a weighted (e.g., $1/x^2$) linear regression to fit the curve.
 - Determine the concentration of Tedizolid in unknown samples by interpolating their peak area ratios from the calibration curve.

Tedizolid Mechanism of Action

To provide context for its application, the following diagram illustrates Tedizolid's mechanism of action.



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